Product packaging for Deleobuvir Sodium(Cat. No.:CAS No. 1370023-80-5)

Deleobuvir Sodium

Katalognummer: B1466013
CAS-Nummer: 1370023-80-5
Molekulargewicht: 675.5 g/mol
InChI-Schlüssel: YJADTGFGJMFOLM-KJEVSKRMSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Contextualization within Antiviral Drug Discovery Paradigms

The development of direct-acting antivirals (DAAs) represents a significant advancement in the treatment of viral infections, particularly chronic hepatitis C. nih.gov This paradigm shift moved away from non-specific therapies like pegylated interferon-α and ribavirin (B1680618), which were associated with significant side effects and limited efficacy, towards targeted molecular therapies. nih.gov The primary goal of DAAs is to inhibit specific viral proteins essential for replication, thereby offering improved potency and patient tolerance. nih.gov

A key target for these therapies is the HCV RNA-dependent RNA polymerase, known as non-structural protein 5B (NS5B). nih.govpatsnap.com This enzyme is critical for replicating the viral genome, making it a prime target for antiviral drugs. nih.govpatsnap.com Inhibitors of NS5B are broadly categorized into two main classes: nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs). patsnap.com

NIs act as chain terminators by mimicking the natural substrates of the polymerase and becoming incorporated into the growing RNA chain. patsnap.com In contrast, NNIs, such as deleobuvir (B607048), bind to allosteric sites on the enzyme. patsnap.comresearchgate.net This binding induces a conformational change in the polymerase, rendering it inactive without being incorporated into the RNA chain. patsnap.com Deleobuvir specifically binds to a region of the NS5B polymerase known as the "thumb-pocket I". researchgate.net This targeted approach is a hallmark of modern antiviral drug discovery, aiming for high specificity and potent inhibition of viral replication. nih.govmdpi.com

Historical Perspective of Deleobuvir Sodium Development and Research Trajectory

Deleobuvir, developed by Boehringer Ingelheim, emerged as a promising candidate in the pipeline of HCV drug development. wikipedia.org Its journey began with the identification of its potent inhibitory activity against the NS5B polymerase. nih.gov Early in its development, deleobuvir was investigated as both a monotherapy and in combination with other antiviral agents. allfordrugs.commedkoo.com

Initial clinical studies, such as a phase 1b trial, demonstrated that deleobuvir monotherapy resulted in a dose-dependent reduction in HCV RNA levels in patients with genotype 1 infection. allfordrugs.com The research then progressed to evaluate deleobuvir in combination regimens, a common strategy in antiviral therapy to enhance efficacy and reduce the likelihood of resistance. ontosight.airesearchgate.net

Notably, deleobuvir was tested in interferon-free regimens, a significant goal in HCV treatment to avoid the harsh side effects of interferon. wikipedia.orgmedkoo.com The SOUND-C2 study, for instance, evaluated a triple combination of deleobuvir, faldaprevir (B607408) (an NS3/4A protease inhibitor), and ribavirin. wikipedia.orgallfordrugs.com The results were promising, particularly for patients with HCV genotype 1b. wikipedia.orgallfordrugs.com Further investigation in the SOUND-C3 study confirmed high sustained virological response (SVR) rates in genotype 1b patients treated with this 16-week triple therapy. wikipedia.org

However, the efficacy of deleobuvir-based regimens was found to be significantly lower in patients with HCV genotype 1a. researchgate.netwikipedia.org This genotype-specific difference in response, coupled with poor virological outcomes in dual regimens without ribavirin, ultimately led to the discontinuation of deleobuvir's development in December 2013. wikipedia.orgmedkoo.com Boehringer Ingelheim announced that findings from phase III trials did not demonstrate sufficient efficacy to move forward. wikipedia.orgmedkoo.com

Despite its discontinuation, the research on deleobuvir provided valuable insights into the development of NS5B polymerase inhibitors and the complexities of HCV treatment, particularly the challenges posed by different viral genotypes. researchgate.net

Detailed Research Findings

Study/TrialPhaseKey Findings
Phase 1b Monotherapy 1bDeleobuvir demonstrated dose-dependent antiviral activity against HCV genotype 1 over a 5-day period. allfordrugs.com
SOUND-C1 1bA combination of faldaprevir, deleobuvir, and ribavirin showed potent antiviral activity. SVR24 rates were 73% for the 400 mg deleobuvir group and 94% for the 600 mg group. nih.gov
SOUND-C2 2bA triple combination of deleobuvir, faldaprevir, and ribavirin was effective in treatment-naive patients with HCV genotype 1b, with SVR rates up to 85%. Efficacy was lower in patients with genotype 1a. wikipedia.orgresearchgate.net
SOUND-C3 2bA 16-week triple therapy with deleobuvir, faldaprevir, and ribavirin resulted in a 95% SVR12 in HCV genotype 1b patients. However, it showed poor virological response in genotype 1a patients, particularly those with the non-CC IL28B genotype. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H32BrN6NaO3 B1466013 Deleobuvir Sodium CAS No. 1370023-80-5

Eigenschaften

CAS-Nummer

1370023-80-5

Molekularformel

C34H32BrN6NaO3

Molekulargewicht

675.5 g/mol

IUPAC-Name

sodium (E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoate

InChI

InChI=1S/C34H33BrN6O3.Na/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2;/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43);/q;+1/p-1/b13-9+;

InChI-Schlüssel

YJADTGFGJMFOLM-KJEVSKRMSA-M

Isomerische SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+]

Kanonische SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+]

Herkunft des Produkts

United States

Molecular Mechanism of Action

Target Identification: Hepatitis C Virus (HCV) Non-Structural Protein 5B (NS5B) RNA Polymerase

The primary target of deleobuvir (B607048) is the Hepatitis C Virus (HCV) Non-Structural Protein 5B (NS5B). opnme.comopnme.com This protein is an RNA-dependent RNA polymerase (RdRp), an enzyme that is absolutely essential for the replication of the HCV genome. opnme.comopnme.com By targeting this viral-specific enzyme, deleobuvir is designed to interfere with a critical step in the viral life cycle, thereby inhibiting its propagation. opnme.comontosight.ai The NS5B polymerase is considered a highly attractive target for antiviral drugs because of its central role in viral replication and the presence of multiple binding sites suitable for inhibitor design. nih.gov

Mode of Inhibition: Non-Nucleoside Polymerase Inhibitor Classification

Deleobuvir is classified as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. wikipedia.orgncats.iomedchemexpress.com Unlike nucleoside inhibitors that mimic natural building blocks of RNA and cause chain termination when incorporated into the growing viral RNA strand, NNIs bind to allosteric sites on the enzyme. patsnap.com This binding induces a conformational change in the polymerase, rendering it inactive without being incorporated into the RNA chain. patsnap.com Deleobuvir's action is characterized by its reversible and noncovalent binding to the NS5B enzyme. ncats.ionih.govasm.org

Molecular Interactions with the NS5B Polymerase Allosteric Binding Sites

The NS5B polymerase possesses several allosteric sites that can be targeted by inhibitors. nih.govcaister.com These sites are distinct from the active site where RNA synthesis occurs. caister.com The binding of a molecule, such as deleobuvir, to an allosteric site can modulate the enzyme's activity. nih.gov

Specificity for Thumb Pocket 1 Allosteric Site Binding

Deleobuvir specifically and reversibly binds to an allosteric site known as thumb pocket 1 of the NS5B polymerase. opnme.comncats.ioasm.orgnih.govmcgill.ca This binding pocket is located in the "thumb" domain of the enzyme, approximately 35 angstroms away from the catalytic active site in the "palm" domain. nih.gov The interaction of deleobuvir with this specific pocket is a key feature of its inhibitory mechanism. opnme.commcgill.ca In preclinical studies, amino acid substitutions at key positions within thumb pocket 1, such as P495, P496, and V499, have been shown to decrease the susceptibility of the virus to deleobuvir. asm.org

Downstream Effects on Viral RNA Synthesis and Replication Processes

In Vitro Activity of Deleobuvir

The inhibitory activity of deleobuvir has been quantified in various in vitro assays. These studies provide crucial data on the potency of the compound against different HCV genotypes.

Assay TypeHCV GenotypeIC50 / EC50 (nM)Reference
Polymerase Activity (IC50)Genotype 150 opnme.com
Cell-based Replicon (EC50)Genotype 1a23 opnme.comnih.gov
Cell-based Replicon (EC50)Genotype 1b11 opnme.comnih.gov
Geometric Mean EC50Genotype 1a26 nih.gov
Geometric Mean EC50Genotype 1b7.2 nih.gov

IC50: The half maximal inhibitory concentration. EC50: The half maximal effective concentration.

Structure Activity Relationship Sar and Rational Drug Design

Design Principles for HCV NS5B Inhibitors

The design of potent and specific inhibitors for the HCV NS5B polymerase, a crucial enzyme for viral replication, is a complex endeavor. researchgate.netmdpi.com The discovery of Deleobuvir (B607048) was underpinned by several key design principles aimed at optimizing its interaction with the allosteric thumb pocket 1 of the enzyme. researchgate.netopnme.com

Conformation-Based Restrictions in Compound Design

A critical aspect of the design strategy for Deleobuvir involved the use of conformation-based restrictions. acs.orgfigshare.com By analyzing the bound conformations of initial lead compounds through techniques like NMR, researchers gained insights into the ideal spatial arrangement of different parts of the molecule for optimal binding. mcgill.ca This knowledge allowed for the strategic introduction of rigidifying elements into the molecular structure. researchgate.net The goal was to lock the molecule into its bioactive conformation, minimizing the entropic penalty upon binding and thereby enhancing potency. mcgill.ca This involved restricting the flexibility of key torsion angles within the molecule to better fit the confines of the binding pocket. acs.orgfigshare.com

Scaffold Replacements for Enhanced Potency and Selectivity

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical series with improved properties. In the development of Deleobuvir, researchers moved from initial benzimidazole-based inhibitors to more lipophilic indole (B1671886) scaffolds. nih.govcapes.gov.br This transition was a key step in improving the cell-based potency of the compounds. nih.govcapes.gov.br The indole scaffold served as a crucial structural element, correctly orienting the various substituents for optimal interaction with the NS5B polymerase. mcgill.ca This rational scaffold replacement, guided by an understanding of the binding site, was instrumental in the discovery of Deleobuvir. acs.orgfigshare.com

Exploration of Chemical Bioisosteres for Optimized Cellular Activity

To further refine the properties of the lead compounds, chemical bioisosteres were explored. acs.orgfigshare.com Bioisosteric replacement involves substituting one chemical group with another that has similar physical or chemical properties, with the aim of improving biological activity. In the case of Deleobuvir's development, amide bond bioisosteres were investigated to enhance cell-based potency. acs.orgfigshare.comnih.gov For instance, the use of cyclic amide bioisosteres was explored in a series of thiophene (B33073) carboxylate inhibitors, which also target the thumb-II domain of NS5B. nih.gov This approach of fine-tuning the molecule's properties through bioisosteric replacement is a hallmark of modern drug design. dntb.gov.ua

Characterization of Ligand Binding Requirements and Substituent Roles in Molecular Recognition

The development of Deleobuvir was heavily reliant on a detailed understanding of the binding requirements within the thumb pocket 1 of the HCV NS5B polymerase. opnme.commcgill.ca A combination of X-ray crystallography of related compounds, NMR data of bound ligands, and molecular modeling was used to build a comprehensive model of the inhibitor-enzyme complex. opnme.commcgill.ca

This multidisciplinary approach allowed for the elucidation of the specific roles of various substituents in molecular recognition: mcgill.ca

Indole Scaffold: This bicyclic core lies flat against a surface of the binding pocket, acting as a scaffold to orient the other functional groups. mcgill.ca

Cyclopentyl Ring: This group plays a significant role by binding within a lipophilic pocket that is exposed when the inhibitor binds. mcgill.ca

Methyl Group: This small substituent helps to rigidify a key torsion angle and may engage in weak electrostatic interactions with the backbone carbonyls of Leu 492 and Gly 493 in the polymerase. mcgill.ca

Carbonyl Group: A specific carbonyl group located between two torsion angles forms a crucial hydrogen bond with the amino acid residue Arg 503. mcgill.ca

This detailed mapping of substituent interactions was fundamental to the iterative process of optimizing the lead compounds. mcgill.ca

Elucidation of Structural Features Governing Antiviral Potency and Target Specificity

The antiviral potency and specificity of Deleobuvir are directly linked to its specific structural features and its mode of binding to the NS5B polymerase. Deleobuvir is a potent inhibitor of HCV genotype 1 (GT-1), with higher activity against GT-1b than GT-1a. researchgate.netnih.gov This selectivity is a direct consequence of the subtle differences in the thumb pocket 1 binding site between the two genotypes.

The molecule's high specificity for HCV NS5B polymerase over other polymerases, such as human DNA and RNA polymerases, is a critical aspect of its design. opnme.com This specificity is achieved by targeting an allosteric site that is unique to the HCV enzyme, thereby minimizing off-target effects. opnme.com The reversible, noncovalent binding of Deleobuvir to this site induces a conformational change in the enzyme that prevents the initiation of RNA synthesis. researchgate.netnih.gov

The development of Deleobuvir was ultimately discontinued (B1498344) due to insufficient efficacy in later-stage clinical trials, particularly against genotype 1a. wikipedia.org However, the rational design principles and the detailed understanding of its structure-activity relationship remain a valuable example in the field of antiviral drug discovery.

Preclinical Pharmacological Investigations

In Vitro Antiviral Activity Studies

Evaluation in Cell-Based HCV Subgenomic Replicon Systems

The antiviral activity of deleobuvir (B607048) has been assessed using cell-based HCV subgenomic replicon systems. nih.govnatap.org These systems are a cornerstone of in vitro HCV research, allowing for the quantification of viral RNA replication within cultured human liver cells (Huh-7). In these assays, deleobuvir demonstrated potent inhibition of HCV replication. natap.org The activity is measured by the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication.

Genotype-Specific Potency Assessment (e.g., HCV Genotype 1a versus 1b)

Deleobuvir has shown differential potency against HCV genotypes, particularly subtypes 1a and 1b. nih.govplos.orgresearchgate.net In vitro studies using subgenomic replicon systems revealed that deleobuvir is more active against genotype 1b (GT-1b) than genotype 1a (GT-1a). plos.orgresearchgate.netdovepress.comuni-frankfurt.de The median EC50 value for GT-1b was 11 nM, whereas for GT-1a, it was 23 nM, indicating approximately twofold greater potency against the GT-1b replicon. nih.govnatap.org This difference in in vitro activity has been corroborated by clinical data showing a higher response rate in patients infected with GT-1b compared to those with GT-1a. researchgate.netdovepress.com

Table 1: In Vitro Potency of Deleobuvir in HCV Replicon Cells
HCV GenotypeMedian EC50 (nM)Reference
Genotype 1a23 nih.govnatap.org
Genotype 1b11 nih.govnatap.org

Synergistic Antiviral Effects in Combination with Other Direct-Acting Antivirals (DAAs) in Vitro

The strategy of combining direct-acting antivirals with different mechanisms of action is a foundational concept in modern HCV therapy, aimed at increasing efficacy and preventing the emergence of resistance. nih.gov In vitro studies have suggested that combining DAAs with non-overlapping resistance profiles, such as NS5B polymerase inhibitors and NS3/4A protease inhibitors, is a viable approach. nih.gov Deleobuvir has been investigated in combination with other DAAs, most notably the NS3/4A protease inhibitor faldaprevir (B607408). plos.orgdovepress.com While clinical trials have evaluated the combination of deleobuvir, faldaprevir, and ribavirin (B1680618), specific in vitro studies quantifying the synergistic, additive, or antagonistic effects are not extensively detailed in the provided search results. plos.orgnih.govisv.org.ir However, the principle of combining inhibitors that target different viral proteins, like the NS5B polymerase and the NS3/4A protease, is intended to provide at least an additive, if not synergistic, effect against viral replication. nih.govisv.org.ir

In Vitro Pharmacodynamic Characterization

Enzyme Inhibition Kinetics of Recombinant HCV NS5B Polymerase

Deleobuvir functions as a non-nucleoside inhibitor (NNI) that allosterically targets the HCV NS5B RNA-dependent RNA polymerase. mcgill.ca It binds reversibly and non-covalently to a distinct site on the enzyme known as thumb-pocket 1. nih.govplos.orgmcgill.caresearchgate.net This binding is allosteric, meaning it occurs at a site other than the enzyme's active site, inducing a conformational change that inhibits the polymerase's function. libretexts.org

In enzymatic assays using recombinant HCV NS5B polymerase, deleobuvir was shown to be a potent inhibitor. mcgill.ca The 50% inhibitory concentration (IC50) against genotype 1b NS5B polymerase activity was determined to be as low as 19 nM in some assays. mcgill.ca Further demonstrating its specificity, deleobuvir exhibited weak to no inhibitory activity against other viral and human polymerases, including poliovirus RNA-dependent RNA polymerase and human DNA polymerases α, β, and γ. nih.gov This high degree of selectivity indicates that its antiviral action is specifically directed at the HCV replication machinery. nih.gov

Table 2: In Vitro Inhibition of HCV NS5B Polymerase by Deleobuvir
Enzyme/AssayIC50 (nM)Reference
HCV GT-1b NS5B Polymerase19 mcgill.ca

Quantitative Assessment of Viral RNA Chain Elongation Inhibition in Cell-Free Systems

The HCV NS5B polymerase is responsible for synthesizing the new viral RNA genome, a process that involves the initiation of the RNA strand and subsequent elongation. researchgate.net Allosteric inhibitors like deleobuvir interfere with this process. By binding to the thumb-pocket 1, deleobuvir induces a conformational change in the NS5B enzyme that ultimately blocks the RNA chain elongation step. nih.gov

Cell-free polymerase assays are used to directly measure the impact of inhibitors on the mechanics of RNA synthesis. nih.gov Studies on thumb-site inhibitors have demonstrated that they can interfere with the interaction between the polymerase and the RNA template, thereby blocking the transition from the initiation phase to the elongation phase of RNA synthesis. nih.gov While specific quantitative data from cell-free assays detailing the precise reduction in RNA chain elongation by deleobuvir were not available in the searched literature, its established mechanism as a thumb-pocket 1 allosteric inhibitor confirms that it functions by disrupting the polymerase's catalytic activity, thereby preventing the extension of the viral RNA chain. mcgill.canih.gov

Metabolism and Biotransformation Research

Identification and Structural Elucidation of Major Metabolites

Following oral administration in humans, deleobuvir (B607048) undergoes extensive metabolism. Studies utilizing [14C]deleobuvir in healthy subjects have been instrumental in identifying and quantifying its metabolites in circulation and excreta. asm.orgnih.gov Two major metabolites have been consistently identified in plasma: a product of direct conjugation, Deleobuvir-Acyl Glucuronide, and a product of intestinal microbial activity, the alkene reduction metabolite CD 6168. opnme.comasm.orgnih.gov In plasma, unchanged deleobuvir accounts for approximately 49.5% to 74.3% of the total radioactivity. asm.org

Characterization of Deleobuvir-Acyl Glucuronide (Deleobuvir-AG)

Deleobuvir-Acyl Glucuronide (Deleobuvir-AG) is formed through a Phase II conjugation reaction where a glucuronic acid moiety is attached to the carboxylic acid group of the parent deleobuvir molecule. This process is a common pathway for the metabolism of drugs containing carboxylic acid groups. xenotech.com In human plasma, Deleobuvir-AG has been identified as the most abundant metabolite, representing approximately 15.2% to 25.6% of the total drug-related material in circulation. asm.org Pharmacokinetic analysis indicates that Deleobuvir-AG has a peak plasma concentration (Cmax) that is about 37% of the parent compound and a total exposure (AUC) that is 43% of the parent compound. asm.orgnih.gov The formation of this acyl glucuronide is significant as such metabolites can sometimes be chemically reactive. xenotech.comresearchgate.net

Characterization of Alkene Reduction Metabolite (CD 6168)

The second major circulating metabolite is CD 6168, which is formed via the reduction of an alkene double bond on the deleobuvir molecule. asm.orgnih.gov This metabolite accounted for approximately 7.5% to 24.9% of the plasma radioactivity in human studies. asm.org The formation of CD 6168 is noteworthy because it is not produced in significant amounts by hepatic enzymes in standard aerobic in vitro systems, such as human liver microsomes or cytosol. nih.govnih.gov Instead, its formation is almost exclusively attributed to the metabolic activity of the anaerobic bacteria residing in the gastrointestinal tract. asm.orgnih.govnih.gov In feces, deleobuvir and CD 6168 are the primary components found, with each accounting for about 30-35% of the administered dose. asm.orgnih.gov

CompoundMetabolic PathwayRelative Abundance in Plasma (% of total radioactivity)Key Research Finding
Deleobuvir-AGAcyl Glucuronidation (Phase II Conjugation)~20%Identified as the major circulating metabolite in human plasma. asm.orgnih.gov
CD 6168Alkene Reduction by Gut Microbiota~15%Formation is dependent on anaerobic gut bacteria; not formed by hepatic enzymes in aerobic conditions. nih.govnih.gov

Role of Gut Microbiota in Deleobuvir Sodium Biotransformation

The biotransformation of deleobuvir is a clear example of the significant role the gut microbiome can play in drug metabolism. The formation of the major metabolite CD 6168 is a direct consequence of the enzymatic activity of intestinal bacteria, a pathway that occurs pre-systemically before the drug is absorbed into circulation. researchgate.net

In Vitro Metabolism Studies with Fecal Homogenates

To confirm the role of gut bacteria, in vitro experiments were conducted using fecal homogenates from both rats and humans. nih.govmdpi.commdpi.com When deleobuvir was incubated anaerobically with these fecal preparations, the formation of CD 6168 was consistently observed. nih.govresearchgate.net In contrast, incubations of deleobuvir with human liver microsomes or cytosol under aerobic conditions did not produce this metabolite. nih.gov These findings provide direct evidence that the gut microbiota possesses the necessary enzymatic machinery for the alkene reduction of deleobuvir. nih.gov The rate of CD 6168 formation varied between individuals, highlighting the inter-individual variability in gut microbiome composition and metabolic capacity. researchgate.net For instance, in incubations with human fecal homogenates, the formation rates of CD 6168 were measured at 1.95 and 0.184 nmol/min per gram of fecal content for two different subjects. researchgate.net

Non-Human In Vivo Investigations (e.g., Pseudo-Germ-Free Rat Models)

The definitive role of gut microbiota in the formation of CD 6168 in vivo was established using a pseudo-germ-free (pGF) rat model. nih.govnih.gov In this model, the gut microbiota is significantly depleted by treating the animals with a cocktail of broad-spectrum antibiotics. researchgate.net When deleobuvir was administered orally to these pGF rats, the plasma exposure to the CD 6168 metabolite was drastically reduced. nih.govdoi.org

ParameterControl RatsPseudo-Germ-Free (pGF) RatsFold Difference
Plasma Exposure of CD 6168 (AUC)1,312 ± 649 ng·h/ml146 ± 64 ng·h/ml~9-fold lower in pGF rats
Fecal Excretion of Deleobuvir (% of dose)26%105%~4-fold higher in pGF rats
Fecal Excretion of CD 6168 (% of dose)42%1.5%~28-fold lower in pGF rats

Data derived from studies in pseudo-germ-free rat models. nih.gov

The results from the pGF rat study were conclusive. Plasma exposure (AUC) of CD 6168 was approximately 9-fold lower in pGF rats compared to control rats. nih.gov Furthermore, the excretion profile was dramatically altered. In control rats, a significant portion of the dose was recovered in feces as CD 6168 (42%), whereas in pGF rats, this was reduced to just 1.5%. nih.gov Conversely, almost the entire dose was recovered as unchanged deleobuvir in the feces of pGF rats (105%), compared to only 26% in control rats. nih.gov These differences confirm that the biotransformation of deleobuvir to CD 6168 is a process predominantly, if not entirely, mediated by gut bacteria in vivo. nih.govresearchgate.net

Hepatic Metabolic Pathways and Specific Enzyme Involvement

While the gut microbiota is responsible for a major metabolic pathway, hepatic metabolism also plays a role in the clearance of deleobuvir. The primary hepatic pathway identified is the formation of Deleobuvir-AG, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. asm.orgxenotech.com

Biliary Elimination Pathways of this compound and Its Metabolites

The composition of the drug-related material in fecal samples revealed that the parent drug, deleobuvir, and a major metabolite, CD 6168, were the most abundant components. nih.govnih.gov CD 6168 is an alkene reduction metabolite that is not formed by liver enzymes but is instead produced by the action of gut microbiota in the gastrointestinal tract. researchgate.netnih.gov In human studies, both deleobuvir and CD 6168 each accounted for approximately 30% to 35% of the administered dose found in feces. nih.govresearchgate.net A significant portion of the remaining radioactivity in feces, about 21% of the dose, was attributed to three other metabolites where deleobuvir had undergone both alkene reduction and monohydroxylation. nih.govnih.gov

While fecal analysis provides a clear picture of the ultimate excretion route, it is important to distinguish between compounds directly excreted into bile from the liver and those formed or modified within the intestine. Studies in bile-cannulated rats showed that only a very small amount of the CD 6168 metabolite (less than 3% of the dose) was recovered in bile, which supports the finding that the vast majority of CD 6168 found in feces is a result of gut bacterial metabolism rather than hepatic clearance into bile. researchgate.net

To specifically investigate the role of direct biliary excretion of metabolites formed in the liver, researchers have utilized in vitro models. Studies using fresh human hepatocytes grown in sandwich cultures, which allow for the formation of bile canaliculi, have provided crucial insights. nih.govresearchgate.netkisti.re.kr In these models, the biliary excretion of the hydroxylated metabolites of deleobuvir was found to be markedly higher than that of the parent drug or the CD 6168 metabolite. nih.govresearchgate.net This suggests a pathway where deleobuvir is metabolized in the liver (hepatically formed) into these excretory metabolites, which are then rapidly and efficiently eliminated into the bile. nih.gov This rapid biliary clearance may explain why these particular metabolites are not found in systemic circulation. nih.govnih.gov

Table 1: Composition of Deleobuvir and its Metabolites in Human Fecal Excreta

This table summarizes the main components identified in fecal samples from healthy subjects following a single oral dose of [¹⁴C]deleobuvir.

ComponentDescription% of Administered Dose in Feces
Deleobuvir Parent Drug~30-35%
CD 6168 Alkene Reduction Metabolite (Gut Microbiota)~30-35%
Other Metabolites Alkene Reduction + Monohydroxylation~21%

Data sourced from a human mass balance study. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
Deleobuvir
This compound

Drug Drug Interaction Ddi Potential: Mechanistic Studies

In Vitro Assessment of Cytochrome P450 (CYP450) Enzyme Modulation

The assessment of in vitro inhibition and induction of cytochrome P450 enzymes is a critical component of drug development to ensure that multiple drugs can be co-administered safely without significant alterations in drug exposure. nih.gov For deleobuvir (B607048), in vitro studies have assessed its potential for reversible inhibition, time-dependent inhibition (inactivation), and induction of various CYP450 isoforms. nih.govnih.gov

In vitro evaluations using human liver microsomes were conducted to determine the inhibitory and inactivation potential of deleobuvir against major CYP450 enzymes. researchgate.net The results indicated that deleobuvir is a mild inactivator of CYP1A2 and CYP3A4. researchgate.net However, it was identified as a potent time-dependent inactivator of CYP2C8. researchgate.net Time-dependent inhibition, or mechanism-based inactivation, is a type of irreversible inhibition that can lead to reduced clearance of co-administered drugs, potentially resulting in toxic plasma levels. nih.govbiomolther.org

The inactivation of an enzyme is characterized by two key parameters: KI (the concentration of the inactivator that gives half the maximal rate of inactivation) and kinact (the maximal rate of inactivation). researchgate.net For deleobuvir, these parameters were quantified for the affected CYP isoforms.

Table 1: Inactivation Parameters for Deleobuvir Against CYP450 Isoforms. researchgate.net
CYP450 IsoformKI (µM)kinact (min-1)Potency (kinact/KI)
CYP1A2150.030.002
CYP2C81.40.060.043
CYP3A4>250.03<0.0012

The potential for deleobuvir and its metabolites to induce, or increase the expression of, CYP450 enzymes was evaluated in vitro. nih.gov Induction of metabolizing enzymes can accelerate the clearance of other drugs, potentially leading to a loss of their therapeutic effect. nih.gov These studies are typically conducted using human hepatocytes, which allow for the measurement of changes in enzyme activity and mRNA levels. researchgate.net

Due to cytotoxicity observed with deleobuvir and its metabolites in standard hepatocyte assays, a modified short-incubation (10-hour) assay was developed and validated. nih.govresearchgate.net The findings from these studies revealed that deleobuvir itself did not cause induction of the CYP450 isoforms tested. nih.gov However, one of its major metabolites, CD 6168, was found to be an inducer of P450 enzymes. nih.govresearchgate.net This differential effect between the parent drug and its metabolite underscores the complexity of predicting DDIs.

CYP450 Isoform Inhibition and Inactivation Profiles

Role of Major Metabolites in Predicting Complex Drug-Drug Interactions

In vitro studies demonstrated that the two major metabolites of deleobuvir have distinct and, in some cases, more potent effects on CYP450 enzymes than deleobuvir itself. nih.gov

CD 6168 : This metabolite, formed in the gastrointestinal tract, was found to be an inducer of P450 enzymes, a property not shared by the parent drug. nih.govresearchgate.net It also showed time-dependent inactivation of CYP2C8, although it was less potent than deleobuvir-AG in this regard. researchgate.net

Deleobuvir-AG : This acyl glucuronide conjugate was identified as a more potent time-dependent inactivator of CYP2C8 than the parent deleobuvir. nih.govresearchgate.net It also contributed to the reversible inhibition of other isoforms like CYP1A2. researchgate.net

Table 2: Inactivation Parameters for Deleobuvir Metabolites Against CYP2C8. researchgate.net
CompoundKI (µM)kinact (min-1)Potency (kinact/KI)
CD 61681.50.020.013
Deleobuvir-AG0.50.040.08

To translate the in vitro findings into a clinically relevant prediction, static models are employed. bioivt.commdpi.com These mathematical models integrate in vitro data to predict the magnitude of a DDI, often expressed as the ratio of the victim drug's area-under-the-curve (AUC) with and without the perpetrator drug (AUCi/AUC). nih.govbioivt.com

For deleobuvir, a static model was used to predict the net effect of the parent drug and its two major metabolites on the pharmacokinetics of probe substrates for CYP1A2 (caffeine), CYP2C9 (tolbutamide), and CYP3A4 (midazolam). nih.govresearchgate.net The predictions were then compared to clinically observed DDI results from a study in HCV-infected patients. nih.gov

A crucial finding was that predictions based on deleobuvir alone would have significantly overestimated the DDI potential for CYP3A4, predicting an AUC ratio of 6.15. nih.govresearchgate.net However, when the inhibitory, inactivating, and inductive effects of the metabolites CD 6168 and deleobuvir-AG were included in the model, the predicted net AUC ratio for the CYP3A4 substrate was 0.97, which was much closer to the clinically observed ratio of 1.23. nih.govresearchgate.net This demonstrates the critical importance of including major metabolite data in DDI assessments to avoid inaccurate predictions. nih.govnih.gov

While the model performed well for CYP3A4, it over-predicted the induction of CYP2C9 and the inhibition/inactivation of CYP1A2, indicating that while static models are valuable tools, they may have limitations in certain scenarios. nih.govresearchgate.net

Table 3: Predicted vs. Clinically Observed AUC Ratios for Probe Substrates. nih.govresearchgate.net
CYP450 Isoform (Probe Substrate)Predicted Net AUC Ratio (Deleobuvir + Metabolites)Clinically Observed AUC RatioPredicted AUC Ratio (Deleobuvir Alone)
CYP1A2 (Caffeine)2.921.64N/A
CYP2C9 (Tolbutamide)0.450.86N/A
CYP3A4 (Midazolam)0.971.236.15

Contribution of CD 6168 and Deleobuvir-AG to CYP Modulation

Evaluation of Non-CYP450 Enzyme and Drug Transporter Protein Involvement in DDI Mechanisms

The biotransformation of deleobuvir is not limited to CYP450 enzymes. In fact, studies suggest that its clearance is largely driven by non-CYP450 pathways. nih.gov The low in vitro clearance observed in human hepatocyte models was not predictive of the actual in vivo clearance, pointing to the involvement of metabolic pathways not well-represented in these standard in vitro systems. nih.gov

Two key non-CYP pathways are responsible for the formation of its major metabolites:

Gut Microbiota Metabolism : The major metabolite CD 6168 is not formed by hepatic enzymes but is a product of alkene reduction by anaerobic bacteria residing in the gastrointestinal tract. nih.govnih.govresearchgate.net This was confirmed in studies where CD 6168 was produced in incubations with human and rat fecal homogenates but not in aerobic liver microsome incubations. nih.govresearchgate.net

UGT-Mediated Glucuronidation : The other major metabolite, deleobuvir-AG, is an acyl glucuronide formed through conjugation mediated by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.gov As discussed, this metabolite is a potent inactivator of CYP2C8, illustrating a complex interaction where a phase II metabolic pathway (glucuronidation) generates a metabolite that inhibits a phase I enzyme (CYP450). researchgate.net

Mechanisms of Antiviral Resistance

Identification of Resistance-Associated Amino Acid Substitutions within HCV NS5B Polymerase

The development of resistance to deleobuvir (B607048) is characterized by the selection of viral variants with specific amino acid changes, known as resistance-associated substitutions (RASs), in the NS5B polymerase. nih.gov These substitutions reduce the binding affinity of the drug to its target site, thereby diminishing its inhibitory effect. In vitro studies using HCV replicon systems and clinical trials have been pivotal in identifying these key mutations. asm.orgnih.gov The primary RASs associated with deleobuvir resistance are located in the thumb pocket I domain of the NS5B enzyme. asm.orgnih.gov

Research has pinpointed several critical amino acid positions within the NS5B thumb domain where substitutions can confer resistance to deleobuvir. The most significant of these are at positions P495, P496, and V499. windows.netnih.gov

P495 Substitutions: Changes at position 495, particularly P495L, are frequently identified in patients who experience virologic failure during treatment with deleobuvir. nih.gov Other substitutions at this site, such as P495A, P495S, and P495T, have also been documented. asm.orgnih.gov The P495L mutation is sufficient to confer resistance to benzimidazole-based inhibitors like deleobuvir. researchgate.net Phenotypically, these mutations confer a high level of resistance. researchgate.net

P496 Substitutions: Amino acid changes at the adjacent position, P496, have also been associated with deleobuvir resistance in laboratory studies. asm.orgnih.govnih.gov These substitutions are considered to confer a lower level of resistance compared to those at P495. researchgate.net

V499 Substitutions: The V499A substitution is another frequently observed RAS for thumb pocket I inhibitors. asm.orgwindows.net It can emerge under the selective pressure of the drug and contributes to reduced susceptibility. asm.orgresearchgate.net The V499A variant is sometimes present as a natural polymorphism in certain HCV populations. nih.govasm.org

The phenotypic consequence of these mutations is a structural alteration of the thumb pocket, which hinders the effective binding of deleobuvir and allows the polymerase to continue its function in viral replication, albeit sometimes with reduced efficiency.

Quantitative Assessment of Impact of Substitutions on Deleobuvir Sodium Susceptibility

The degree of resistance conferred by specific RASs is quantified by measuring the fold change in the 50% effective concentration (EC50) of the drug required to inhibit viral replication in cell-based replicon assays. A higher fold-change value indicates greater resistance.

Amino Acid SubstitutionFold Change in EC50 vs. Wild TypeReference(s)
P495L120- to 310-fold asm.orgnih.gov
P495S91-fold asm.org

This table is interactive and can be sorted by column.

Studies have shown that the P495L substitution leads to a significant decrease in sensitivity to deleobuvir, with EC50 values increasing by 120- to 310-fold compared to the wild-type virus. asm.orgnih.govallfordrugs.com The P495S mutation also confers substantial resistance, with a 91-fold decrease in sensitivity. asm.org The presence of V499A has also been shown to decrease susceptibility. asm.org

Research on the Persistence and Reversion of Resistance Variants in the Absence of Drug Pressure

A crucial aspect of antiviral resistance is the fitness of the resistant variants, which influences their persistence after treatment is stopped. The error-prone nature of the HCV polymerase leads to a diverse population of viral quasispecies. windows.net Under drug pressure, variants with RASs that confer a survival advantage are selected. aphc.info

However, these resistance mutations can sometimes come at a cost to the virus's replicative capacity. nih.gov Research on deleobuvir has shown that variants carrying the P495 substitution, such as P495L, did not persist in patients during follow-up in the absence of selective drug pressure. asm.orgnih.govallfordrugs.comnih.gov This suggests that these resistant variants are less fit than the wild-type virus and are outcompeted once the drug is withdrawn, leading to a reversion of the viral population. asm.orgnih.gov In contrast, RASs against other classes of antivirals, like NS5A inhibitors, have been observed to persist for years. mdpi.comhcvguidelines.org The potential for reversion is an important consideration for future retreatment strategies. europa.eu

Genotype-Specific Resistance Profiles and Cross-Resistance Patterns

The effectiveness of deleobuvir and its resistance profile can vary depending on the HCV genotype. Deleobuvir was developed primarily for genotype 1 (GT1) and has demonstrated more potent activity against GT1b than GT1a in both in vitro models and clinical studies. researchgate.netresearchgate.net Its efficacy against other genotypes, such as genotype 2, is significantly lower. nih.govresearchgate.net

Genotype-Specific Profiles: The key resistance substitutions P495L/S/T were most commonly associated with virologic failure in patients with GT1 infections. nih.gov The natural presence of polymorphisms at resistance-associated positions can differ between genotypes, potentially affecting baseline susceptibility. For example, the V499A variant is found as a natural polymorphism in some genotypes. nih.govasm.org

Cross-Resistance: Cross-resistance occurs when a mutation that confers resistance to one drug also reduces susceptibility to other drugs in the same class. Since deleobuvir binds to the thumb pocket I site, it is expected to have cross-resistance with other NNIs that target the same allosteric pocket, such as BMS-791325 and TMC647055. nih.govresearchgate.net However, deleobuvir does not exhibit cross-resistance with antivirals that have different mechanisms of action, such as nucleoside/nucleotide inhibitors (e.g., sofosbuvir) that target the catalytic site, or inhibitors of other viral proteins like the NS3/4A protease or NS5A. asm.orgmdpi.com

Advanced Research Methodologies Applied to Deleobuvir Sodium

Synthetic Chemistry Approaches

The synthesis of Deleobuvir (B607048), a complex molecule, has been the subject of significant research to develop efficient and practical manufacturing routes.

Development of Concise and Convergent Synthesis Strategies for Deleobuvir Sodium

A notably efficient synthesis for Deleobuvir (BI 207127) has been developed, characterized by its concise and convergent nature. nih.govresearchgate.net A convergent synthesis strategy involves the individual preparation of several key molecular fragments (intermediates) which are then combined to form the final product. wikipedia.org This is often more efficient for complex molecules than a linear synthesis, where a single starting molecule is modified step-by-step. wikipedia.org

Isotopic Labeling Strategies for Deleobuvir (e.g., Carbon-13, Carbon-14) and its Metabolites for Research Tracing

Isotopic labeling is a technique used to track the journey of a molecule through a biological system. wikipedia.org By replacing a standard atom (like Carbon-12) with a heavier, detectable isotope (like Carbon-13 or radioactive Carbon-14), researchers can follow the absorption, distribution, metabolism, and excretion (ADME) of a drug. wikipedia.orgnih.gov

Detailed synthetic routes have been established for labeling Deleobuvir and its major metabolites with both Carbon-13 (¹³C) and Carbon-14 (¹⁴C). nih.gov

Carbon-13 Labeling : For the stable ¹³C isotope labeling, the synthesis started with aniline-¹³C₆. nih.gov This labeled starting material was converted over six steps into a key intermediate, butyl (E)-3-(3-methylamino-4-nitrophenyl-¹³C₆)acrylate. nih.gov This intermediate was then used to produce both [¹³C₆]-Deleobuvir and its reduced double bond metabolite in a few additional steps. nih.gov

Carbon-14 Labeling : For the radioactive ¹⁴C labeling, the synthesis utilized potassium cyanide-¹⁴C. nih.gov This was used to prepare a ¹⁴C-labeled cyclobutane (B1203170) amino acid via a Buchrer-Bergs reaction. nih.govresearchgate.net This labeled amino acid was then incorporated to yield [¹⁴C]-Deleobuvir and its reduced metabolite in four subsequent steps. nih.gov

Computational Modeling and Simulation Techniques

Computational methods are integral to modern drug discovery, providing insights into molecular interactions and pharmacokinetic properties before and during clinical investigation.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like Deleobuvir) when bound to a second (a receptor or target protein), such as the Hepatitis C Virus (HCV) NS5B polymerase. researchgate.netpatsnap.complos.org Deleobuvir is a non-nucleoside inhibitor that functions by binding reversibly to an allosteric site on the enzyme known as the "thumb-pocket I". researchgate.netresearchgate.net

The design of Deleobuvir was guided by a structural understanding of how similar compounds bind to this pocket. acs.orgmcgill.canih.gov Modeling studies, which combine X-ray crystallography data of related compounds, Nuclear Magnetic Resonance (NMR) data, and molecular docking, were used to generate models of how these inhibitors fit into the thumb pocket. mcgill.ca These models helped to identify key interactions and informed the conformational restrictions and scaffold replacements that ultimately led to the discovery of Deleobuvir. researchgate.netacs.org For instance, molecular docking studies on other viral polymerases, such as that of SARS-CoV-2, have also been performed, yielding binding energy predictions for Deleobuvir against those targets. nih.gov

Computational TechniqueApplication to DeleobuvirKey Finding/InsightReference
Molecular DockingPrediction of binding to HCV NS5B polymeraseDeleobuvir binds to the thumb-pocket I allosteric site. researchgate.netresearchgate.net
Combined Modeling (X-ray, NMR, Docking)Guide the design of new HCV NS5B inhibitorsInformed the structure-based design strategy that led to Deleobuvir's discovery. acs.orgmcgill.ca

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information on the movements and conformational flexibility of molecules over time, which is crucial for understanding the dynamics of a ligand binding to its target. nih.govmdpi.com The development of Deleobuvir relied heavily on understanding the conformational requirements for binding to the NS5B polymerase. acs.orgnih.gov

The design strategy involved imposing conformational restrictions on flexible torsion angles of lead compounds to identify new and improved chemical structures. acs.orgmcgill.canih.gov This approach was based on a detailed understanding of the roles of different parts of the molecule in both its free state and its bound state within the enzyme's pocket. acs.orgmcgill.ca For example, analysis indicated that the indole (B1671886) scaffold of the molecule plays a crucial role in orienting the other chemical groups and lies flat against a surface of the binding site. mcgill.ca MD simulations on related systems have been used to study the stability of the protein's conformation and the intermolecular interactions upon inhibitor binding. researchgate.net This conformational understanding was a key element in the structure-based design that produced Deleobuvir. acs.orgnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for In Vitro-In Vivo Extrapolation (IVIVE) of Disposition

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion of a drug in the body. flinders.edu.audoi.org It aims to extrapolate findings from laboratory (in vitro) experiments to predict the drug's behavior in a living organism (in vivo). nih.govresearchgate.net

For Deleobuvir, PBPK modeling has been essential for interpreting its complex pharmacokinetic profile. nih.govualberta.ca Initial in vitro studies using human liver cells (hepatocytes) suggested that Deleobuvir was a low-clearance compound. nih.gov However, clinical studies in humans revealed it to be a high-clearance compound. nih.gov This discrepancy highlighted that the standard in vitro models were not fully capturing the drug's metabolism. nih.gov

Further investigation and refined modeling demonstrated the importance of including Deleobuvir's major metabolites (CD 6168 and deleobuvir-acyl glucuronide) in the predictive models. ualberta.ca When drug-drug interaction (DDI) predictions were based on Deleobuvir alone, the model significantly over-predicted the inhibitory effect on the CYP3A4 enzyme. ualberta.ca However, incorporating the data for the major metabolites brought the predicted interaction much closer to the clinically observed results. ualberta.ca Additionally, studies revealed that gut bacteria play a significant role in the metabolism of Deleobuvir, a factor that can be included in advanced PBPK models to improve their predictive accuracy. doi.orgdntb.gov.ua

Modeling ApproachParameterFindingReference
In Vitro-In Vivo Extrapolation (IVIVE)Clearance PredictionLow in vitro clearance was not predictive of the high in vivo clearance observed in humans, suggesting major biotransformation by non-CYP450 enzymes. nih.gov
Static DDI Prediction ModelPredicted vs. Observed AUC Ratio (CYP3A4 Inhibition)Prediction using Deleobuvir alone resulted in a ratio of 6.15, far from the observed 1.23. Including major metabolites corrected the predicted ratio to 0.97. ualberta.ca
PBPK Modeling with Microbiome ComponentMetabolismGut bacteria contribute to the metabolism of Deleobuvir, a factor that can be incorporated into PBPK models for more accurate predictions. doi.orgdntb.gov.ua

Analytical and Bioanalytical Method Development for Research Quantitation

The quantitative analysis of this compound and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile. To this end, robust and sensitive bioanalytical methods have been developed and validated, primarily relying on the coupling of advanced chromatographic separation with mass spectrometric detection.

Chromatographic and Spectrometric Techniques for Detection and Quantitation of this compound and its Metabolites

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are the cornerstone for the quantitation of deleobuvir and its primary metabolites in human plasma. nih.gov These methods are designed to be highly selective and sensitive, enabling the accurate measurement of the parent drug and its metabolic products, which include a major alkene reduction metabolite (CD 6168) and an acyl glucuronide of the parent drug (deleobuvir-AG). nih.govnih.gov Another minor metabolite, the acyl glucuronide of CD 6168 (CD 6168-AG), has also been quantified using these techniques. nih.gov

The development of these methods required careful consideration of the physicochemical properties of the analytes. For instance, the inherent instability of the deleobuvir-acyl glucuronide metabolite necessitated the addition of citric acid to plasma samples at the time of collection to prevent its degradation. nih.gov Sample preparation for plasma analysis typically involves a protein precipitation step, often carried out in a 96-well plate format to enhance throughput. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a preferred technique for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com Specifically for deleobuvir and its metabolites, two distinct validated LC-MS/MS methods have been employed for their determination in human plasma. nih.gov

Assay 1: Quantitation of Deleobuvir and CD 6168

This assay utilizes a liquid-liquid extraction procedure for sample preparation. The chromatographic separation is achieved on a Gemini C18 column. The detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov

Assay 2: Quantitation of Deleobuvir-AG and CD 6168-AG

For the glucuronide metabolites, plasma samples are prepared using protein precipitation with acetonitrile. A Gemini-NX column is used for the chromatographic separation. Similar to the first assay, detection and quantitation are carried out with a triple quadrupole mass spectrometer in MRM mode. nih.gov

The following tables summarize the key parameters of the validated LC-MS/MS methods used for the quantitation of deleobuvir and its metabolites in human plasma.

Table 1: Chromatographic Conditions for the Analysis of Deleobuvir and its Metabolites

ParameterAssay 1: Deleobuvir & CD 6168Assay 2: Deleobuvir-AG & CD 6168-AG
Column Gemini C18, 50 mm x 2.0 mm, 5-µmGemini-NX, 100 mm x 2.0 mm, 3-µm
Mobile Phase A 1 mM Ammonium acetate–0.1% acetic acid in water3 mM Ammonium acetate–0.1% acetic acid in water
Mobile Phase B 1 mM Ammonium acetate–0.1% acetic acid in acetonitrile3 mM Ammonium acetate–0.2% acetic acid in acetonitrile
Run Time 3 minutesNot Specified
Reference nih.gov nih.gov

Table 2: Mass Spectrometric Conditions for the Analysis of Deleobuvir and its Metabolites

ParameterAssay 1: Deleobuvir & CD 6168Assay 2: Deleobuvir-AG & CD 6168-AG
Mass Spectrometer API 4000 Triple QuadrupoleAPI 4000 Triple Quadrupole
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
IonSpray Voltage 4,500 V5,000 V
Ion Source Temp. 400°C550°C
Monitoring Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Reference nih.gov nih.gov

Table 3: Calibration and Quality Control for the Quantitation of Deleobuvir and its Metabolites

AnalyteCalibration Curve Range (ng/mL)Quality Control Concentrations (ng/mL)
Deleobuvir 15.0 to 15,00045.0, 750, 12,000
CD 6168 15.0 to 15,00045.0, 750, 12,000
Deleobuvir-AG 50.0 to 50,000150, 2,510, 20,000
CD 6168-AG 10.0 to 10,00030.0, 500, 4,000
Reference nih.gov nih.gov

In addition to plasma, the metabolites of deleobuvir have been identified in fecal samples. The primary components found in feces were the parent drug, deleobuvir, and its reduction metabolite, CD 6168. Three other metabolites, which had undergone both alkene reduction and monohydroxylation, were also identified. nih.govnih.gov The identification of these metabolites often involves high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which helps in elucidating their elemental composition. nih.gov

Q & A

Q. What experimental methodologies are used to analyze Deleobuvir sodium's binding affinity to HCV NS5B polymerase?

Deleobuvir's binding to the NS5B thumb-pocket 1 domain is typically assessed using fluorescence resonance energy transfer (FRET) assays to measure concentration-dependent interaction strength and X-ray crystallography to resolve its binding conformation . EC₅₀ values (50% effective concentration) derived from sub-genomic replicon systems in GT-1a and GT-1b isolates (e.g., 17.5 nM for GT-1a, 11.5 nM for GT-1b) provide quantitative binding metrics . Structural optimization is guided by hydrogen bond mapping and molecular dynamics simulations to enhance stability .

Q. How do NS5B polymorphisms influence this compound's antiviral efficacy?

Key resistance-associated variants (RAVs) at NS5B codons P495L and A421V reduce Deleobuvir susceptibility by increasing EC₅₀ fold shifts (e.g., P495L in GT-1a increases EC₅₀ by 122-fold; A421V+P495L in GT-1b increases EC₅₀ by 1300-fold) . Baseline polymorphisms at NS5B A499 (e.g., A499T/V) in GT-1a correlate with reduced sustained virologic response (SVR) rates (11–47% in GT-1a vs. 56–85% in GT-1b) due to altered binding pocket geometry .

Q. What in vitro and clinical models are used to study Deleobuvir resistance?

Resistance profiling involves site-directed mutagenesis in sub-genomic replicons (e.g., GT-1a P495L mutants) and population sequencing of clinical trial samples to track RAV emergence . Phase 2/3 trials (e.g., SOUND-C2, HCVerso) use plasma HCV RNA quantification (COBAS TaqMan assay) to monitor virologic failure and RAV persistence .

Advanced Research Questions

Q. How do data contradictions arise in genotype-specific efficacy outcomes for Deleobuvir-based regimens?

GT-1a exhibits lower SVR rates (e.g., 39–47%) compared to GT-1b (69–85%) due to higher genetic barriers in GT-1a for P495L/A421V RAVs and weaker ribavirin synergism . Confounding factors include IL28B non-CC genotypes (SVR: 33–64%) and pre-existing NS5B A499 polymorphisms, which necessitate stratified subgroup analyses in trial design .

Q. What strategies reconcile Deleobuvir's discontinuation in phase III despite moderate efficacy in combination therapies?

Deleobuvir's development was halted due to suboptimal SVR rates in GT-1a and competition from regimens with higher barriers to resistance (e.g., sofosbuvir/NS5A inhibitor combinations achieving >90% SVR) . Methodological insights include the need for triple-DAA combinations (e.g., NS5B + NS3 + NS5A inhibitors) to suppress resistance, as dual regimens (Deleobuvir + faldaprevir + ribavirin) showed limited durability .

Q. How do gut microbiota interactions influence this compound's pharmacokinetics?

Gut bacteria metabolize Deleobuvir into CD 6168 , a key metabolite. Antibiotic-treated rats exhibit 9-fold lower serum CD 6168 levels, with 90% of the parent drug excreted unmetabolized, highlighting microbiota-dependent bioavailability . Researchers must account for microbiome variability in preclinical PK/PD models using gnotobiotic animal studies or fecal microbiota transplantation .

Q. What statistical frameworks are used to validate Deleobuvir's pharmacokinetic equivalence in hepatic impairment studies?

Phase IIb trials (e.g., HCVerso3) use geometric mean comparisons of trough plasma levels between Child-Pugh A (CPA) and B (CPB) patients. A sample size of 15 per arm achieves 67% power (α=0.1) to detect equivalence bounds (0.5–2.0 ratio) via linear least squares regression (weighted 1/x²) .

Methodological Recommendations

  • Resistance Analysis : Combine deep sequencing (detecting >20% minority variants) with phenotypic susceptibility assays to track RAV evolution .
  • Clinical Trial Design : Use adaptive protocols to enrich GT-1b cohorts or incorporate NS5A/NI inhibitors for GT-1a .
  • Metabolite Profiling : Apply LC-MS/MS to quantify CD 6168 in microbiota-humanized models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.